molecular formula C11H13BrO3 B5824823 4-Bromophenol, isoBOC

4-Bromophenol, isoBOC

Cat. No.: B5824823
M. Wt: 273.12 g/mol
InChI Key: BJLRPRWZWOGQSZ-UHFFFAOYSA-N
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Description

4-Bromophenol, isoBOC is a chemical compound with the molecular formula C11H13BrO3. It is a derivative of bromophenol, where a bromine atom is substituted at the para position of the phenol ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenol, isoBOC can be synthesized through several methods. One common method involves the bromination of phenol using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the para position .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These processes often involve the use of bromine or bromine-containing compounds as the brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenol, isoBOC undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromophenol, isoBOC involves its interaction with specific molecular targets. In biochemical assays, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to inhibition of its activity. The exact molecular pathways involved depend on the specific enzyme and the context of the study .

Comparison with Similar Compounds

Uniqueness: 4-Bromophenol, isoBOC is unique due to the presence of the isoBOC group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where the isoBOC group provides distinct advantages .

Properties

IUPAC Name

(4-bromophenyl) 2-methylpropyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-8(2)7-14-11(13)15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLRPRWZWOGQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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